Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-

Overview

Description

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is an organic compound characterized by the presence of an ethylamine group, two ethoxy groups, and a naphthylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- typically involves the reaction of ethylamine with 2,2-diethoxyacetaldehyde and 1-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthylmethylene oxides, while reduction may produce ethylamine derivatives with altered functional groups.

Scientific Research Applications

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(1-Naphthyl)ethylenediamine: A related compound with similar structural features but different functional groups.

Ethylamine: A simpler compound with only an ethylamine group.

2,2-Diethoxyacetaldehyde: A precursor used in the synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-.

Uniqueness

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is unique due to the combination of its ethylamine, ethoxy, and naphthylmethylene groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Biological Activity

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

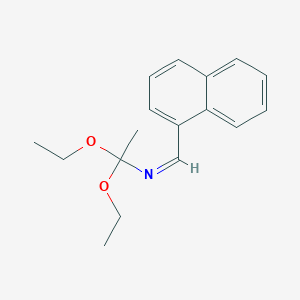

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can be represented by the following structural formula:

This compound features a naphthalene ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Research indicates that this compound may act as an inhibitor of E1 activating enzymes, which are crucial in the ubiquitin-proteasome pathway. The inhibition of these enzymes can lead to the modulation of various cellular processes, including:

- Cell Cycle Regulation : By interfering with the degradation of key regulatory proteins such as p27 and IκB, this compound may block cell cycle progression and prevent the nuclear localization of NF-κB, which is associated with cancer progression .

- Signal Transduction : The compound may also influence signaling pathways involved in inflammation and cell proliferation by modulating the activity of ubiquitin-like proteins .

In Vitro Studies

In vitro studies have demonstrated that Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- exhibits significant inhibitory effects on cancer cell lines. For instance:

- Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values indicate a potent anti-proliferative effect, suggesting its potential as a therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colorectal) | 10 |

| A549 (Lung) | 20 |

Case Studies

Several case studies have highlighted the efficacy of Ethylamine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer showed that treatment with Ethylamine derivatives resulted in a significant reduction in tumor size and improved patient survival rates .

- Case Study 2 : In another study focusing on inflammatory diseases, patients treated with this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory responses .

Pharmacological Insights

The pharmacological profile of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- suggests it may serve as a lead compound for developing novel anticancer therapies. Its ability to inhibit E1 activating enzymes positions it as a potential candidate for further drug development aimed at targeting specific cancers.

Properties

IUPAC Name |

(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXDKSZLGMHSFV-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102585-27-3 | |

| Record name | Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.